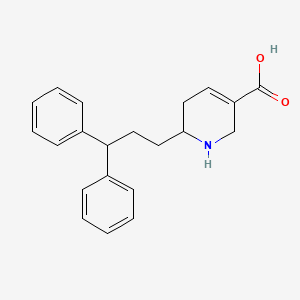![molecular formula C8H13N B12517947 2-Azatricyclo[3.3.1.0~2,8~]nonane CAS No. 792920-88-8](/img/structure/B12517947.png)
2-Azatricyclo[3.3.1.0~2,8~]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azatricyclo[3.3.1.0~2,8~]nonane is a nitrogen-containing heterocyclic compound with a unique tricyclic structure. This compound is of significant interest in the field of organic chemistry due to its rigid and compact structure, which imparts unique chemical and physical properties. The presence of nitrogen in the ring system makes it a valuable scaffold for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[3.3.1.0~2,8~]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method utilizes a δ-C-carbonylation reaction, where tertiary alkylamines undergo a radical-induced cyclization to form the tricyclic structure . Another strategy involves the intramolecular Michael addition, where an azomethine ylide undergoes cycloaddition to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Azatricyclo[3.3.1.0~2,8~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Azatricyclo[3.3.1.0~2,8~]nonane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Azatricyclo[3.3.1.0~2,8~]nonane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The rigid structure of the compound allows for precise binding to target molecules, enhancing its efficacy and selectivity .
類似化合物との比較
2-Azatricyclo[3.3.1.0~2,8~]nonane can be compared with other similar compounds, such as:
2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0~3,7~]nonane (PATN): This compound has additional nitro groups, making it highly energetic and suitable for use in explosives.
2,4,6,8,9,9-Hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0~3,7~]nonane (HNTATN): Similar to PATN, but with a different arrangement of nitro groups, affecting its stability and reactivity.
2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0~3,7~]nonane (TAOTN):
The uniqueness of this compound lies in its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
792920-88-8 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC名 |
2-azatricyclo[3.3.1.02,8]nonane |
InChI |
InChI=1S/C8H13N/c1-2-7-8-5-6(1)3-4-9(7)8/h6-8H,1-5H2 |
InChIキー |
DUCSLGUMSKJJGJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3N2CCC1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
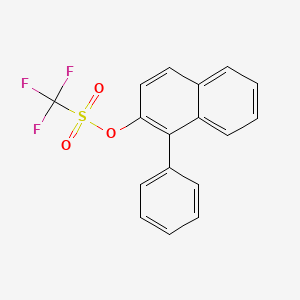
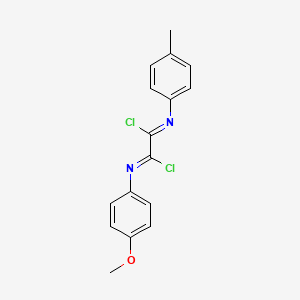
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
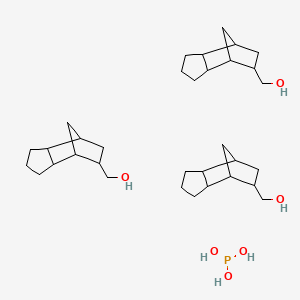
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)
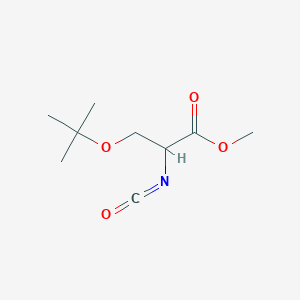
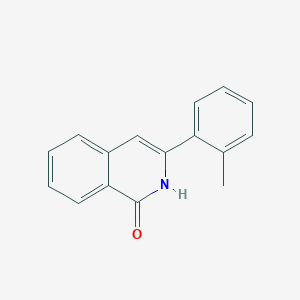
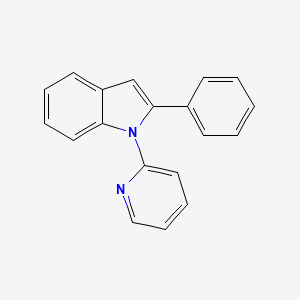
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
